Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate
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Overview
Description
Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, a bromine atom, and an ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate can be achieved through various synthetic routes. One common method involves the bromination of ethyl 3-(furan-2-yl)propionate followed by a series of reactions to introduce the double bond and the ester group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The double bond and the ester group can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted furan derivatives, oxygenated compounds, and reduced esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The furan ring can undergo electrophilic aromatic substitution, while the ester group can be hydrolyzed under acidic or basic conditions.
Comparison with Similar Compounds
Ethyl 4-bromo-3-(furan-2-yl)but-2-enoate can be compared with similar compounds such as:
Ethyl 3-(furan-2-yl)propionate: Lacks the bromine atom and the double bond, making it less reactive in certain substitution reactions.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a cyano group instead of a bromine atom, leading to different reactivity and applications.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Similar structure but with a thiophene ring instead of a furan ring, resulting in different electronic properties and reactivity.
These comparisons highlight the unique features of this compound, particularly its bromine atom and ester group, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
73315-87-4 |
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Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 4-bromo-3-(furan-2-yl)but-2-enoate |
InChI |
InChI=1S/C10H11BrO3/c1-2-13-10(12)6-8(7-11)9-4-3-5-14-9/h3-6H,2,7H2,1H3 |
InChI Key |
CTIYKNZLVDEYJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CBr)C1=CC=CO1 |
Origin of Product |
United States |
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